Cas no 1499-53-2 (Ethyl Hippurate)
Ethyl Hippurate Chemical and Physical Properties
Names and Identifiers
-
- Ethylhippurate
- ethyl 2-benzamidoacetate
- BENZOYLGLYCINE ETHYL ESTER
- Ethyl (benzoylamino)acetate
- ETHYL 2-(BENZOYLAMINO)ACETATE
- ethyl 2-(phenylcarbonylamino)ethanoate
- 2-(benzoylamino)acetic acid ethyl ester
- Benzoic amide, N-(ethoxycarbonyl)methyl-
- ETHYL HIPPURATE
- NSC17140
- FT-0633614
- ethyl N-benzoylglycinate
- CHEMBL1558767
- N-Benzoylglycine ethyl ester
- benzoylaminoacetic acid ethyl ester
- ethyl benzoylaminoacetate
- CCG-10
- NSC17495
- SMR000137581
- NSC-17140
- CBDivE_004878
- BAA49953
- SCHEMBL1221369
- MFCD00026890
- AKOS000496044
- CS-0206786
- Ethyl (benzoylamino)acetate #
- HMS3311J13
- ethyl 2-(phenylformamido)acetate
- Maybridge1_006087
- Glycine, N-benzoyl-, ethyl ester
- 1M-011
- HMS558M15
- HMS2168B06
- NSC-17495
- ?ETHYL HIPPURATE
- DTXSID50280491
- 1499-53-2
- Benzoylamino-acetic acid ethyl ester
- MLS000532642
- ethyl N-(phenylcarbonyl)glycinate
- DB-043029
- STK123002
- Ethyl Hippurate
-
- MDL: MFCD00026890
- Inchi: 1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
- InChI Key: PTXRQIPIELXJFH-UHFFFAOYSA-N
- SMILES: O(CC)C(CNC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 207.09000
- Monoisotopic Mass: 207.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 55.4A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.133
- Melting Point: 58-60°C
- Boiling Point: 391.1°Cat760mmHg
- Flash Point: 190.3°C
- Refractive Index: 1.519
- PSA: 55.40000
- LogP: 1.37040
- Solubility: Not determined
Ethyl Hippurate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl Hippurate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-FV143-1g |
Ethyl Hippurate |
1499-53-2 | 98% | 1g |
¥299.0 | 2022-07-29 | |
| Chemenu | CM161891-500g |
Ethyl 2-(benzoylamino)acetate |
1499-53-2 | 95% | 500g |
$706 | 2021-06-09 | |
| Alichem | A019142844-100g |
Ethyl 2-benzamidoacetate |
1499-53-2 | 95% | 100g |
472.16 USD | 2021-06-16 | |
| Alichem | A019142844-500g |
Ethyl 2-benzamidoacetate |
1499-53-2 | 95% | 500g |
755.00 USD | 2021-06-16 | |
| TRC | E956230-250mg |
Ethyl Hippurate |
1499-53-2 | 250mg |
$64.00 | 2023-05-18 | ||
| TRC | E956230-500mg |
Ethyl Hippurate |
1499-53-2 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | E956230-1g |
Ethyl Hippurate |
1499-53-2 | 1g |
$ 70.00 | 2022-06-05 | ||
| Chemenu | CM161891-500g |
Ethyl 2-(benzoylamino)acetate |
1499-53-2 | 95% | 500g |
$706 | 2023-02-18 | |
| Apollo Scientific | OR32420-1g |
Ethyl 2-(phenylformamido)acetate |
1499-53-2 | 99+% | 1g |
£15.00 | 2025-03-21 | |
| abcr | AB146765-5 g |
Ethyl hippurate, 98% (Bz-Gly-OEt); . |
1499-53-2 | 98% | 5 g |
€61.60 | 2023-07-20 |
Ethyl Hippurate Suppliers
Ethyl Hippurate Related Literature
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1. Rate and equilibrium studies of the reaction of oxyanions with 2-phenyloxazol-5(4H)-oneEdwin Chrystiuk,Adelina Jusoh,Dino Santafianos,Andrew Williams J. Chem. Soc. Perkin Trans. 2 1986 163
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Vanampally Chandrashaker,Marcin Ptaszek,Masahiko Taniguchi,Jonathan S. Lindsey New J. Chem. 2016 40 8786
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3. A simple route to α-aminoketones and related derivatives by dianion acylation reactions; an improved preparation of δ-aminolevulinic acidDavid A. Evans,Philip J. Sidebottom J. Chem. Soc. Chem. Commun. 1978 753
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4. Reaction of 4-arylmethylene-3-phenylisoxazolones and 4-arylmethylene-1,3-diphenylpyrazolones with enamines and nucleophilic heterocyclesDavid C. Cook,Alexander Lawson J. Chem. Soc. Perkin Trans. 1 1974 1112
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D. Thao Nguyen,Danny C. Lenstra,Jasmin Mecinovi? RSC Adv. 2015 5 77658
Additional information on Ethyl Hippurate
Comprehensive Guide to Ethyl Hippurate (CAS No. 1499-53-2): Properties, Applications, and Industry Insights
Ethyl Hippurate (CAS No. 1499-53-2), also known as ethyl 2-benzamidoacetate, is a versatile organic compound with a wide range of applications in pharmaceuticals, cosmetics, and specialty chemicals. This ester derivative of hippuric acid has garnered significant attention due to its unique chemical properties and potential benefits in formulation science. In this in-depth exploration, we'll examine its molecular structure, synthesis methods, and emerging uses while addressing frequently searched questions about ethyl hippurate solubility, ethyl hippurate uses, and CAS 1499-53-2 specifications.
The molecular structure of Ethyl Hippurate combines a benzamide group with an ethyl ester moiety, creating a compound with balanced lipophilic and hydrophilic characteristics. This dual nature makes it particularly valuable in drug delivery systems, where researchers are investigating its potential as a prodrug carrier. Recent studies highlighted in PubMed-indexed journals suggest promising applications in enhancing the bioavailability of certain active pharmaceutical ingredients (APIs), a hot topic in pharmaceutical development circles.
In cosmetic chemistry, Ethyl Hippurate has emerged as an interesting alternative to conventional ester compounds. Its mild nature and compatibility with skin make it suitable for sensitive skin formulations, addressing growing consumer demand for gentle yet effective ingredients. Formulators are particularly interested in its ethyl hippurate stability profile under various pH conditions, a frequently searched parameter in cosmetic science forums.
The synthesis of CAS 1499-53-2 typically involves esterification reactions under controlled conditions. Advanced production methods now employ green chemistry principles to minimize environmental impact, responding to industry trends toward sustainable manufacturing. Analytical techniques like HPLC and GC-MS are crucial for verifying the ethyl hippurate purity standards that pharmaceutical-grade material must meet.
Storage and handling of Ethyl Hippurate require attention to standard laboratory practices. While not classified as hazardous under normal conditions, proper storage in airtight containers away from strong oxidizers ensures long-term stability. Material safety data sheets (MSDS) for 1499-53-2 provide detailed guidance that quality control professionals frequently reference.
Current research directions explore novel applications of Ethyl Hippurate in biodegradable polymers and as a building block for more complex molecules. Its role in the development of sustained-release drug formulations has become a particularly active area of investigation, with several patent applications filed in recent years. These developments align with the pharmaceutical industry's focus on controlled-release technologies.
From a commercial perspective, the global market for Ethyl Hippurate has shown steady growth, driven by expanding applications in niche areas. Suppliers typically offer technical and pharmaceutical grades, with specifications carefully tailored to end-use requirements. Procurement specialists often search for ethyl hippurate suppliers with certifications like GMP or ISO 9001 compliance.
Analytical characterization of CAS No. 1499-53-2 includes determination of key parameters such as melting point (typically 48-52°C), refractive index, and spectroscopic profiles. These specifications are critical for quality assurance in both research and industrial applications. Recent advancements in analytical techniques have improved detection limits for potential impurities in ethyl hippurate batches.
Regulatory status varies by region, but Ethyl Hippurate generally falls under standard chemical regulations rather than specialized controls. Documentation requirements include certificates of analysis (CoA) detailing parameters like assay percentage and residual solvent content. Compliance teams frequently review ethyl hippurate regulatory status updates as part of their substance monitoring programs.
Looking ahead, the scientific community continues to uncover new potential for 1499-53-2 through structure-activity relationship studies. Computational chemistry approaches are being applied to predict novel derivatives with enhanced properties, a methodology gaining traction across chemical research. These developments keep Ethyl Hippurate relevant in contemporary chemical innovation.
For researchers considering Ethyl Hippurate in their work, numerous peer-reviewed publications document its behavior in various systems. The compound's well-characterized nature makes it a reliable choice for method development and comparative studies. Literature searches for ethyl hippurate research papers yield a growing body of work across multiple disciplines.
In formulation science, the compatibility of CAS 1499-53-2 with common excipients has been extensively documented. This knowledge base supports its use in complex mixtures where ingredient interactions must be carefully managed. Such information proves valuable to formulators troubleshooting ethyl hippurate compatibility issues in their systems.
Environmental fate studies indicate that Ethyl Hippurate undergoes predictable degradation under typical conditions, contributing to its favorable profile in green chemistry assessments. This aspect has become increasingly important as industries adopt more stringent sustainability criteria for chemical selection.
As analytical technologies advance, new methods for detecting and quantifying 1499-53-2 in complex matrices continue to emerge. These developments support quality control in manufacturing and enable more sophisticated research applications. Method validation data for ethyl hippurate analysis represents an active area of method development.
The versatility of Ethyl Hippurate ensures its continued relevance across chemical disciplines. From fundamental research to industrial applications, this compound offers a combination of stability, reactivity, and safety that makes it valuable in numerous contexts. Future innovations will likely expand its utility even further as scientists explore its potential in cutting-edge applications.
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